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Compound of Interest

Compound Name: Methoxy-dimethyl-propylsilane

Cat. No.: B103733 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for

methoxy-dimethyl-propylsilane, a key organosilicon compound. As experimental spectra for

this specific molecule are not readily available in public databases, this guide synthesizes

established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and

mass spectrometry (MS) for alkoxysilanes, drawing upon data from structurally analogous

compounds to predict and interpret its spectral features. This approach offers researchers,

scientists, and drug development professionals a robust framework for the identification and

characterization of this and similar silane compounds.

Molecular Structure and Spectroscopic Overview
Methoxy-dimethyl-propylsilane possesses a central silicon atom bonded to a methoxy group,

two methyl groups, and a propyl group. This structure dictates the distinct signals and

fragmentation patterns observed in various spectroscopic techniques. Understanding these

characteristic features is paramount for confirming the molecule's identity and purity.

Caption: Molecular structure of Methoxy-dimethyl-propylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For methoxy-dimethyl-propylsilane, both ¹H and ¹³C NMR will provide key

structural information.
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Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different

proton environments in the molecule. The chemical shifts are predicted based on typical values

for similar organosilicon compounds.[1][2]

Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Si-CH₃ ~ 0.1 Singlet 6H

Si-CH₂-CH₂-CH₃ ~ 0.5 Triplet 2H

CH₃-CH₂-CH₂-Si ~ 0.9 Triplet 3H

Si-CH₂-CH₂-CH₃ ~ 1.3 Sextet 2H

O-CH₃ ~ 3.4 Singlet 3H

Causality behind Experimental Choices: The choice of a standard deuterated solvent like

chloroform-d (CDCl₃) is crucial to avoid solvent interference in the spectrum. Tetramethylsilane

(TMS) is used as an internal standard, with its signal set to 0.0 ppm, providing a reference point

for all other chemical shifts.[2]

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon backbone of the molecule. Five

signals are expected, corresponding to each unique carbon environment.

Assignment Predicted Chemical Shift (δ, ppm)

Si-CH₃ ~ -5

Si-CH₂-CH₂-CH₃ ~ 10

CH₃-CH₂-CH₂-Si ~ 16

Si-CH₂-CH₂-CH₃ ~ 17

O-CH₃ ~ 50
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Expertise & Experience: The upfield chemical shifts for the silicon-bound carbons are a

hallmark of organosilanes and are due to the electropositive nature of silicon. The chemical

shift of the methoxy carbon is consistent with similar alkoxy groups in other molecules.[3][4]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of methoxy-dimethyl-propylsilane
in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-

32 scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of

2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often

several hundred to thousands).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of

chemical bonds.

Predicted IR Absorption Bands
The IR spectrum of methoxy-dimethyl-propylsilane is expected to show characteristic

absorption bands for C-H, Si-C, and Si-O-C bonds.[5][6][7][8]
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Wavenumber (cm⁻¹) Vibration Intensity

2960-2850
C-H stretching (propyl and

methyl groups)
Strong

1465-1450 C-H bending (CH₂ and CH₃) Medium

1260-1250 Si-CH₃ symmetric deformation Strong

1090-1020 Si-O-C asymmetric stretching Strong

840-790
Si-C stretching and CH₃

rocking on Si
Strong

Trustworthiness: The presence of a strong band around 1090-1020 cm⁻¹ is a highly reliable

indicator of the Si-O-C linkage, a key functional group in this molecule.[5][6] The absence of a

broad band around 3300 cm⁻¹ would confirm the absence of significant hydrolysis to a silanol

(Si-OH).

Experimental Protocol: IR Spectroscopy
Sample Preparation: For a liquid sample like methoxy-dimethyl-propylsilane, a thin film

can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or

KBr).

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates should be recorded first and subtracted from

the sample spectrum.

Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.tandfonline.com/doi/pdf/10.1163/156856191X00233
https://www.tandfonline.com/doi/abs/10.1163/156856191X00233
https://www.benchchem.com/product/b103733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Mass Spectrum
For silanes, the molecular ion peak (M⁺) is often weak or absent.[9] The fragmentation is

typically dominated by the loss of alkyl or alkoxy groups.

m/z Predicted Fragment Ion Comments

132 [M]⁺
Molecular ion (likely low

intensity or absent)

117 [M - CH₃]⁺
Loss of a methyl group. Often

the base peak.[9]

101 [M - OCH₃]⁺ Loss of the methoxy group.

89 [M - C₃H₇]⁺ Loss of the propyl group.

73 [(CH₃)₃Si]⁺

A common fragment in

trimethylsilyl compounds,

though less direct here.

59 [(CH₃)₂SiH]⁺
Rearrangement and

fragmentation.

Authoritative Grounding: The fragmentation of organosilanes is well-documented. The cleavage

of bonds to the silicon atom is a favored process due to the stability of the resulting silicon-

containing cations.[9][10][11]

[M]⁺˙
m/z = 132

[M - CH₃]⁺
m/z = 117- •CH₃

[M - OCH₃]⁺
m/z = 101

- •OCH₃

[M - C₃H₇]⁺
m/z = 89

- •C₃H₇
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Caption: Predicted major fragmentation pathways for Methoxy-dimethyl-propylsilane.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via Gas Chromatography (GC-MS) for a volatile liquid like this.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions

based on their mass-to-charge ratio.

Detection: Detect the ions and generate a mass spectrum.

Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose

fragmentation pathways consistent with the observed spectrum.

Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of methoxy-
dimethyl-propylsilane. By leveraging established principles and data from analogous

compounds, we have outlined the expected NMR, IR, and MS data. This information serves as

a valuable resource for the identification and characterization of this and other alkoxysilane

compounds in a research and development setting. The provided experimental protocols offer

a standardized approach to obtaining high-quality spectroscopic data.
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[https://www.benchchem.com/product/b103733#spectroscopic-data-for-methoxy-dimethyl-
propylsilane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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